2-(Phenylamino)propanoic acid

Descripción general

Descripción

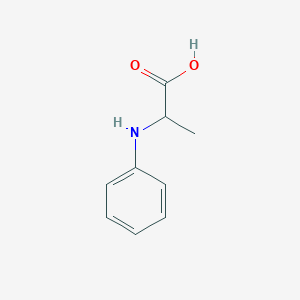

2-(Phenylamino)propanoic acid, also known as 2-anilinopropanoic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of both an aromatic ring and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and is commonly used as a reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)propanoic acid typically involves the reaction of aniline with malonic acid or its derivatives. One common method is the reaction of aniline with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Phenylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of 2-(phenylamino)propanoic acid exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study synthesized several derivatives and evaluated their COX inhibitory activity, revealing that some compounds displayed better inhibition than ibuprofen, particularly against COX-2 .

Table 1: COX Inhibition Potency of Selected Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 6h | 85 | 90 |

| 6l | 80 | 88 |

| Ibuprofen | 70 | 75 |

Antimicrobial Activity

The synthesized derivatives also demonstrated antimicrobial properties against various bacterial strains. Notably, compounds such as 6h and 6l exhibited significant antibacterial activity when compared to standard antibiotics like chloramphenicol .

Growth Enhancement in Crops

Recent studies have investigated the effects of applying solutions containing this compound on rapeseed plants. Results indicated that treatment with this compound led to a substantial increase in seed yield and oil content compared to untreated controls .

Table 2: Impact on Rapeseed Yield

| Treatment Concentration (mg/L) | Seed Yield (t/ha) | Oil Content Increase (%) |

|---|---|---|

| Control | 2.07 | - |

| 25 | 2.44 | +13.3 |

| 150 | 2.40 | +39.3 |

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives were synthesized to evaluate their pharmacological potential. The study found that certain derivatives not only inhibited COX enzymes but also showed promising cytotoxicity against cancer cell lines, indicating potential as anti-cancer agents .

Case Study 2: Field Trials on Crop Yield

Field trials conducted on rapeseed using varying concentrations of the compound demonstrated a consistent increase in yield and quality parameters, such as seed mass and oil content. The highest efficacy was observed at a concentration of 150 mg/L, which resulted in a yield increase of up to 40% over control samples .

Mecanismo De Acción

The mechanism of action of 2-(Phenylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The aromatic ring and carboxylic acid functional group play crucial roles in its binding to target molecules, influencing its biological activity .

Comparación Con Compuestos Similares

Phenylalanine: An amino acid with a similar structure but different functional groups.

2-Phenylpropanoic acid: Lacks the amino group present in 2-(Phenylamino)propanoic acid.

Aniline derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness: this compound is unique due to its combination of an aromatic ring and a carboxylic acid functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Actividad Biológica

Overview

2-(Phenylamino)propanoic acid, also known as phenylalanine, is an amino acid derivative with significant biological activity. This compound is characterized by its phenyl group attached to a propanoic acid backbone, which contributes to its diverse interactions within biological systems. Its structure allows it to participate in various biochemical pathways, making it a compound of interest in both pharmaceutical and nutritional research.

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 15727-49-8

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of neurotransmitters and hormones. It participates in the following mechanisms:

- Neurotransmitter Synthesis : It serves as a precursor for dopamine, norepinephrine, and epinephrine, which are critical for mood regulation, cognitive function, and stress response.

- Protein Synthesis : As an amino acid, it is incorporated into proteins, influencing their structure and function.

- Metabolic Pathways : It plays a role in various metabolic pathways, including those involved in energy metabolism and the synthesis of melanin.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited cancer cell proliferation by inducing apoptosis (programmed cell death) in human cancer cell lines .

- Mechanism : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antioxidant Activity :

-

Antimicrobial Efficacy :

- In vitro studies evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibitory effects at concentrations above 100 µg/mL .

-

Cancer Cell Proliferation :

- A research article reported that derivatives of this compound reduced the proliferation of MCF-7 breast cancer cells by approximately 50% at a concentration of 50 µM after 48 hours .

Propiedades

IUPAC Name |

2-anilinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375129 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-49-8 | |

| Record name | N-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.